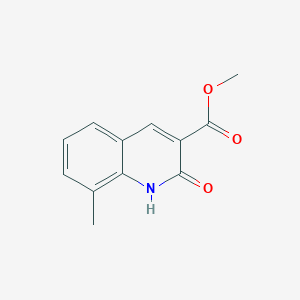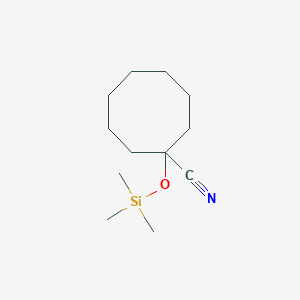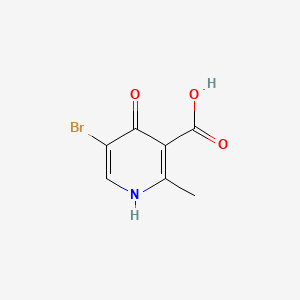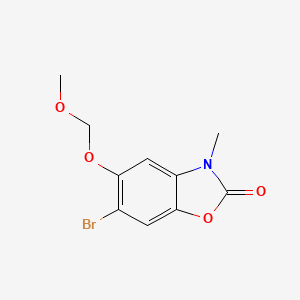
5-Chloro-1H-indole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family, characterized by its unique structure that includes a chloro group at the 5th position and a carbonitrile group at the 7th position of the indole ring. Indoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole or its derivatives as starting materials.
Cyanation: The carbonitrile group at the 7th position is introduced through cyanation reactions, commonly using reagents like copper(I) cyanide (CuCN) or potassium cyanide (KCN).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole ring to various oxidized derivatives, such as indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Reduction reactions can reduce the carbonitrile group to a primary amine, resulting in compounds like 5-chloro-1H-indole-7-amine.
Substitution: Substitution reactions at the 5th position can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., Pd/C) are commonly employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Indole-3-carboxaldehyde, indole-3-carboxylic acid.
Reduction Products: 5-chloro-1H-indole-7-amine.
Substitution Products: Various functionalized indoles depending on the substituent introduced.
科学的研究の応用
5-Chloro-1H-indole-7-carbonitrile has found applications in various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic uses in treating various diseases.
Industry: It is used in the development of new materials and agrochemicals.
作用機序
The mechanism by which 5-Chloro-1H-indole-7-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the specific application and derivative.
類似化合物との比較
5-Chloro-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3rd position.
5-Bromo-1H-indole-7-carbonitrile: Similar to the target compound but with a bromo group instead of chloro.
1H-Indole-7-carbonitrile: Lacks the chloro group at the 5th position.
Uniqueness: 5-Chloro-1H-indole-7-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H5ClN2 |
|---|---|
分子量 |
176.60 g/mol |
IUPAC名 |
5-chloro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C9H5ClN2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4,12H |
InChIキー |
UOEGWHNJXPGDRT-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(C=C(C=C21)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]tetrahydro-2H-pyran](/img/structure/B15365836.png)

![2-Methoxy-7,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B15365850.png)








